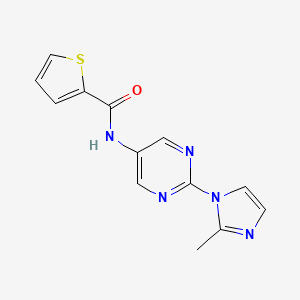

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c1-9-14-4-5-18(9)13-15-7-10(8-16-13)17-12(19)11-3-2-6-20-11/h2-8H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWXBWBUXLKKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and acetaldehyde . The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with DNA or RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s design combines a pyrimidine backbone with substituted aromatic/heteroaromatic groups, a common strategy in kinase inhibitor development. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Comparison

Functional Differences

- Bioavailability and Solubility: The thiophene-2-carboxamide group in the target compound may enhance solubility compared to quinoline-based analogs (e.g., compounds in ), which often exhibit higher hydrophobicity. However, the absence of polar groups like the hydroxyethylpiperazine in Dasatinib could limit blood-brain barrier penetration.

- Target Selectivity: The 2-methylimidazole substituent may confer selectivity for kinases requiring metal-ion coordination (e.g., MET kinase), contrasting with Dasatinib’s broader SRC-family kinase inhibition . Quinoline-containing analogs in likely target growth factor receptors (EGFR/VEGFR) due to their extended planar structures.

Research Findings and Limitations

- This limits mechanistic insights into its binding modes.

- Patent Analysis: Compounds in with pyrimidine-quinoline scaffolds show nanomolar inhibition of EGFR (IC₅₀: 10–50 nM), but the thiophene-2-carboxamide analog’s activity remains uncharacterized.

- Preclinical Gaps : Unlike Dasatinib, which advanced to clinical use via robust preclinical validation , the target compound lacks published in vivo efficacy or toxicity data.

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a unique combination of imidazole, pyrimidine, and thiophene moieties, which contribute to its diverse biological activities. The IUPAC name for this compound is this compound, and its molecular formula is C₁₃H₁₃N₅O₂S. The structure can be represented as follows:

| Component | Description |

|---|---|

| Imidazole | A five-membered heterocyclic compound containing two nitrogen atoms. |

| Pyrimidine | A six-membered aromatic ring containing two nitrogen atoms. |

| Thiophene | A five-membered ring with one sulfur atom. |

| Carboxamide | An amide functional group (-CONH₂) attached to the thiophene ring. |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which is implicated in tumor growth and metastasis. Studies indicate that it exhibits selective inhibition with IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating its potential as an anticancer agent .

- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects at concentrations as low as 50 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .

- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231, evidenced by increased annexin V-FITC positivity . This suggests a mechanism where the compound triggers programmed cell death in malignancies.

Research Findings

Numerous studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Cancer Research : In a study focusing on breast cancer cell lines, this compound demonstrated significant anti-proliferative effects, suggesting its potential as a therapeutic agent in oncology.

- Infection Control : Another study highlighted the compound's effectiveness against bacterial biofilms, indicating its potential application in treating infections caused by resistant strains such as MRSA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.